7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine is an organic compound with the molecular formula C11H13IN2O. This compound is characterized by the presence of an iodine atom, a tetrahydro-2H-pyran ring, and a pyrazolo[4,3-b]pyridine core. It is a white crystalline solid that is soluble in common organic solvents.
Preparation Methods
The synthesis of 7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine typically involves a series of chemical reactions. One common method is the iodination of 4-amino-1H-pyrazole followed by the reaction with tetrahydro-2H-pyran. The reaction conditions often include the use of iodine and a suitable solvent such as acetonitrile. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with desired functionalities.
Mechanism of Action
The mechanism of action of 7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[4,3-b]pyridine core play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds, such as:
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: This compound has a similar structure but differs in the position of the iodine atom and the pyran ring.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound contains a tetrahydro-2H-pyran ring but lacks the pyrazolo[4,3-b]pyridine core
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12IN3O |
---|---|
Molecular Weight |
329.14 g/mol |
IUPAC Name |
7-iodo-1-(oxan-4-yl)pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C11H12IN3O/c12-9-1-4-13-10-7-14-15(11(9)10)8-2-5-16-6-3-8/h1,4,7-8H,2-3,5-6H2 |
InChI Key |
SNNVRIBSXDLKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C3=C(C=CN=C3C=N2)I |
Origin of Product |
United States |
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